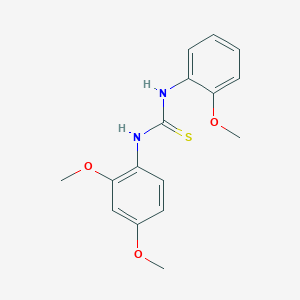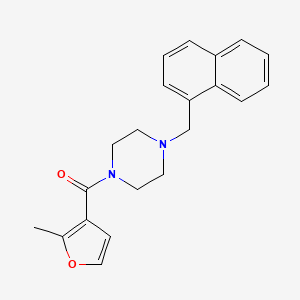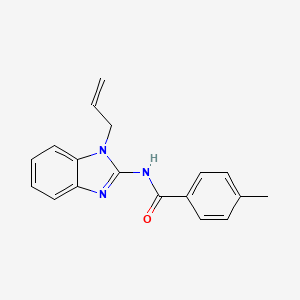![molecular formula C15H18Cl2N2O2 B5764701 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5764701.png)
3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide, also known as DCA, is a chemical compound that has gained significant attention in the field of scientific research. DCA is a synthetic compound that was first synthesized in the 1970s and has since been studied extensively for its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide involves the inhibition of the enzyme pyruvate dehydrogenase kinase (PDK). PDK is responsible for the phosphorylation of pyruvate dehydrogenase (PDH), which in turn inhibits the conversion of pyruvate to acetyl-CoA in the mitochondria. By inhibiting PDK, 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide promotes the conversion of pyruvate to acetyl-CoA, which increases the production of ATP and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide increases the production of ATP and induces apoptosis in cancer cells. Additionally, 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has also been shown to have neuroprotective effects and has potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. Additionally, 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is a relatively stable compound and can be easily synthesized in the lab. However, there are also some limitations to using 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide in lab experiments. One of the major limitations is the potential for off-target effects, which can lead to unintended consequences. Additionally, the efficacy of 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide may vary depending on the type of cancer being targeted and the stage of the disease.
Orientations Futures
There are several future directions for research on 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide. One area of research is the development of more selective and potent inhibitors of PDK. Additionally, research is needed to determine the optimal dosing and administration of 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide for different types of cancer and other diseases. Finally, research is needed to determine the long-term effects of 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide on healthy cells and tissues.
Conclusion
In conclusion, 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is a synthetic compound that has gained significant attention in the field of scientific research. 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has potential applications in various fields of research, including cancer research, metabolic disorders, and neurological disorders. 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide inhibits the growth of cancer cells by targeting the mitochondria and inducing apoptosis. 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has several advantages and limitations for lab experiments, and there are several future directions for research on 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide.
Méthodes De Synthèse
The synthesis of 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide involves the reaction of 3,4-dichlorophenyl isocyanate with 2-(4-morpholinyl)ethylamine. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent. The resulting product is purified by recrystallization to obtain pure 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide.
Applications De Recherche Scientifique
3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is in the field of cancer research. Studies have shown that 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide inhibits the growth of cancer cells by targeting the mitochondria and inducing apoptosis. 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has also been studied for its potential applications in the treatment of metabolic disorders such as diabetes and obesity. Additionally, 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to have neuroprotective effects and has potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O2/c16-13-3-1-12(11-14(13)17)2-4-15(20)18-5-6-19-7-9-21-10-8-19/h1-4,11H,5-10H2,(H,18,20)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOFRQGFDLTTOY-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dichlorophenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5764618.png)






![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5764686.png)
![4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5764693.png)
![methyl 2-{[(phenylthio)acetyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B5764700.png)
![1-(2,4-dihydroxyphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5764704.png)
![3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5764713.png)

![ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5764721.png)